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Compound of Interest

Compound Name:
6-(4-Chlorophenoxy)quinolin-5-

amine

CAS No.: 1157636-06-0

Cat. No.: B2991889

Get Quote

Technical Profile: 6-(4-Chlorophenoxy)quinolin-
5-amine
Molecular Weight & Formula Specification Guide[1][2]

Core Identity & Physicochemical Parameters[3]
The molecule is a substituted quinoline derivative characterized by an electron-rich amine at

position 5 and a lipophilic 4-chlorophenoxy ether at position 6. This specific ortho-substitution

pattern (5-amino-6-aryloxy) is synthetically challenging but highly valuable for creating rigidified

tricyclic systems or facilitating specific hydrogen bonding networks in protein active sites.

Table 1: Physicochemical Specifications
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Parameter Specification Technical Note

IUPAC Name
6-(4-Chlorophenoxy)quinolin-5-

amine

Primary identifier for regulatory

filing.

CAS Registry Number 1157636-06-0
Key index for chemical

sourcing [1].[1][2]

Molecular Formula C₁₅H₁₁ClN₂O
Carbon count includes the

phenoxy tail.

Molecular Weight 270.71 g/mol
Monoisotopic mass: 270.056

g/mol .

Exact Mass 270.0563
Critical for High-Res MS

(HRMS) validation.

LogP (Predicted) ~3.8 - 4.2
Highly lipophilic due to the

chlorophenoxy group.

pKa (Predicted)
~4.5 (Quinoline N), ~2.5

(Aniline N)

The 5-amino group is weakly

basic due to conjugation.

Appearance Off-white to pale yellow solid
Typical of oxidized aniline

derivatives.

Structural Analysis & Pharmacophore Mapping
From a drug design perspective, 6-(4-Chlorophenoxy)quinolin-5-amine acts as a bi-

functional pharmacophore.

Quinoline Core (Positions 1-8): Acts as a flat, aromatic anchor. In kinase inhibitors, the

Nitrogen (N1) often functions as a hydrogen bond acceptor for the hinge region of the ATP-

binding pocket.

5-Amine Handle: A nucleophilic site ready for derivatization (e.g., amide coupling, urea

formation) to extend into the solvent-exposed front or the "gatekeeper" region.

6-Phenoxy "Tail": The 4-chlorophenoxy group provides a hydrophobic extension, often

designed to occupy the deep hydrophobic back-pocket (selectivity pocket) of enzymes like c-
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Met or VEGFR.

Pharmacophore Logic Diagram
The following diagram illustrates the structural logic and potential binding interactions of this

scaffold.
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Figure 1: Pharmacophore mapping of the 6-(4-Chlorophenoxy)quinolin-5-amine scaffold

showing interaction vectors.

Synthetic Methodology & Causality
Synthesizing the 5-amino-6-aryloxy pattern is non-trivial because nucleophilic aromatic

substitution (SNAr) on the quinoline ring is generally favored at the 2- and 4-positions. To install

the phenoxy group at position 6, one must exploit the ortho-nitro activation strategy.

Recommended Synthetic Route
The most robust pathway involves nitration to activate the C6-halogen, followed by ether

formation and reduction.

Precursor Selection: Start with 6-chloroquinoline.

Regioselective Nitration: Nitration of quinoline occurs preferentially at C5 and C8. With a

halogen at C6, the C5 position is sterically accessible and electronically activated (ortho to

Cl).
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SNAr Displacement: The nitro group at C5 withdraws electron density, making the C6-

chloride susceptible to nucleophilic attack by 4-chlorophenol.

Reduction: The nitro group is reduced to the final amine.

Experimental Workflow (Step-by-Step)
Step 1: Nitration (Activation)

Reagents: 6-Chloroquinoline, fuming HNO₃, H₂SO₄.

Protocol: Dissolve 6-chloroquinoline in H₂SO₄ at 0°C. Add HNO₃ dropwise. Warm to RT.

Causality: The strongly acidic medium protonates the quinoline nitrogen, deactivating the

ring, but the 5-position remains the most nucleophilic site for electrophilic aromatic

substitution due to resonance stability of the intermediate.

Intermediate: 5-Nitro-6-chloroquinoline.

Step 2: Ether Formation (SNAr)

Reagents: 5-Nitro-6-chloroquinoline, 4-chlorophenol, K₂CO₃, DMF (anhydrous).

Protocol: Heat at 80-100°C for 4-6 hours.

Causality: The ortho-nitro group creates a "Meisenheimer complex" transition state,

dramatically lowering the activation energy for displacing the chlorine.

Intermediate: 6-(4-Chlorophenoxy)-5-nitroquinoline.

Step 3: Reduction (Final Product)

Reagents: Fe powder/NH₄Cl (Bechamp) or H₂/Pd-C.

Protocol: Reflux in EtOH/Water (3:1) with Fe powder.

Validation: Monitor disappearance of the yellow nitro compound and appearance of the

fluorescent amino quinoline.
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Starting Material:
6-Chloroquinoline

HNO3 / H2SO4
(Nitration)

Intermediate 1:
5-Nitro-6-chloroquinoline

4-Cl-Ph-OH / K2CO3
(SNAr Displacement)

Intermediate 2:
6-(4-Chlorophenoxy)-5-nitroquinoline

Fe / NH4Cl
(Reduction)

Final Product:
6-(4-Chlorophenoxy)quinolin-5-amine

Click to download full resolution via product page

Figure 2: Synthetic pathway utilizing ortho-nitro activation for regioselective functionalization.

Analytical Validation Protocols
To ensure scientific integrity in drug development, the identity of this molecule must be

validated using the following self-validating protocols.
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A. High-Performance Liquid Chromatography (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

0-2 min: 5% B

2-10 min: 5% -> 95% B

Detection: UV at 254 nm (aromatic) and 320 nm (quinoline specific).

Expected Retention: The molecule is lipophilic; expect elution late in the gradient (approx. 7-

8 min on a 10 min run).

B. Proton NMR (^1H NMR) Signatures
Solvent: DMSO-d₆.

Amine Protons: Broad singlet around 5.5 - 6.5 ppm (exchangeable with D₂O).

Quinoline Protons: Distinct pattern for the heterocyclic ring (H2, H3, H4, H8). Note that H4

and H8 usually appear most downfield (~8.5-9.0 ppm).

Phenoxy Protons: Two doublets (AA'BB' system) roughly between 6.9 - 7.4 ppm,

characteristic of the para-chlorophenyl group.

Handling and Safety (GHS)
As an aromatic amine and halogenated compound, standard safety protocols apply.

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Aromatic

amines can oxidize (darken) upon prolonged exposure to air [2].

Solubility: Soluble in DMSO, DMF, and Methanol. Sparingly soluble in water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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